3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid
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Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid is a compound with the molecular formula C20H19NO6 and a molecular weight of 369.37 g/mol . It is often used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to the presence of the Fmoc protecting group.
Chemical Biology Probes: The compound can be used to design chemical biology probes that interact with specific biological targets.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu-OtBu: This compound is similar in structure but contains a tert-butoxy group instead of a pentanedioic acid moiety.
Fmoc-MeDbz-OH: This compound has a methylamino group instead of the pentanedioic acid moiety.
Fmoc-Ala-OH: This compound is an alanine derivative with the Fmoc protecting group.
Uniqueness
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid is unique due to its specific structure, which includes a pentanedioic acid moiety. This structure allows it to participate in specific chemical reactions and makes it suitable for particular applications in peptide synthesis and bioconjugation .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-18(23)9-12(10-19(24)25)21-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,26)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDIOCXLUVDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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